molecular formula C9H6FNO4 B13004877 Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate

Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate

Cat. No.: B13004877
M. Wt: 211.15 g/mol
InChI Key: QOTNETZHXKLTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorine atom, a carboxylate group, and an oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate typically involves the reaction of 6-fluoro-2-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce more saturated derivatives of the oxazole ring .

Scientific Research Applications

Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

methyl 6-fluoro-2-oxo-3H-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C9H6FNO4/c1-14-8(12)6-4(10)2-3-5-7(6)15-9(13)11-5/h2-3H,1H3,(H,11,13)

InChI Key

QOTNETZHXKLTNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC2=C1OC(=O)N2)F

Origin of Product

United States

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